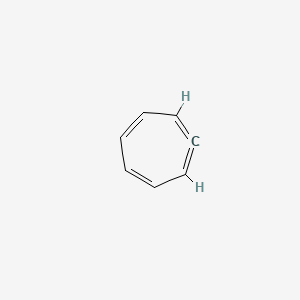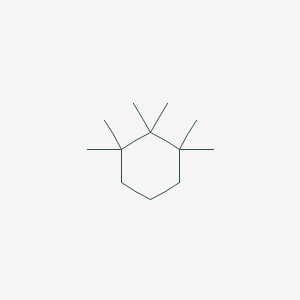
3',4',5,6-Tetradeoxyneamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’,5,6-Tetradeoxyneamine is a synthetic compound belonging to the class of aminoglycoside antibiotics. Aminoglycosides are known for their potent antibacterial properties, particularly against Gram-negative bacteria. This compound is structurally characterized by the absence of hydroxyl groups at the 3’, 4’, 5, and 6 positions, which distinguishes it from other aminoglycosides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,5,6-Tetradeoxyneamine typically involves multiple steps, starting from a suitable aminoglycoside precursor. One common method is the selective deoxygenation of neamine, a known aminoglycoside. This process involves the use of specific reagents and catalysts to remove the hydroxyl groups at the desired positions. The reaction conditions often include controlled temperatures and pH levels to ensure the selective removal of hydroxyl groups without affecting other functional groups.
Industrial Production Methods
Industrial production of 3’,4’,5,6-Tetradeoxyneamine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 3’,4’,5,6-Tetradeoxyneamine suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’,5,6-Tetradeoxyneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 3’,4’,5,6-Tetradeoxyneamine, such as N-alkylated or N-acylated compounds, which may exhibit different biological activities.
Applications De Recherche Scientifique
3’,4’,5,6-Tetradeoxyneamine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of aminoglycosides.
Biology: The compound is used in research to understand the interactions between aminoglycosides and bacterial ribosomes.
Medicine: It serves as a lead compound for the development of new antibiotics with improved efficacy and reduced toxicity.
Industry: The compound is used in the synthesis of other aminoglycoside derivatives for various applications, including agriculture and veterinary medicine.
Mécanisme D'action
The mechanism of action of 3’,4’,5,6-Tetradeoxyneamine involves binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis by causing misreading of mRNA, leading to the production of defective proteins and ultimately bacterial cell death. The compound’s unique structure allows it to evade certain bacterial resistance mechanisms, making it a valuable antibiotic.
Comparaison Avec Des Composés Similaires
Similar Compounds
Neamine: The parent compound from which 3’,4’,5,6-Tetradeoxyneamine is derived.
Kanamycin: Another aminoglycoside with a similar mechanism of action but different structural features.
Gentamicin: A widely used aminoglycoside with broader antibacterial activity.
Uniqueness
3’,4’,5,6-Tetradeoxyneamine is unique due to its selective deoxygenation, which imparts distinct chemical and biological properties. This structural modification enhances its stability and reduces its susceptibility to enzymatic degradation by bacterial resistance enzymes.
Propriétés
Numéro CAS |
54333-79-8 |
|---|---|
Formule moléculaire |
C12H26N4O2 |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
4-[3-amino-6-(aminomethyl)oxan-2-yl]oxycyclohexane-1,3-diamine |
InChI |
InChI=1S/C12H26N4O2/c13-6-8-2-3-9(15)12(17-8)18-11-4-1-7(14)5-10(11)16/h7-12H,1-6,13-16H2 |
Clé InChI |
DOOQEGLUBXCKJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(CC1N)N)OC2C(CCC(O2)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


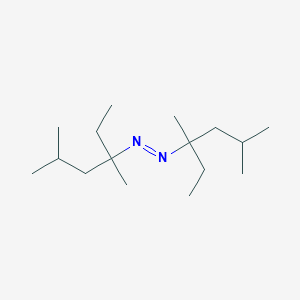
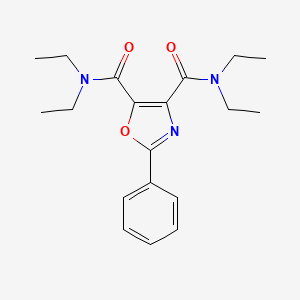
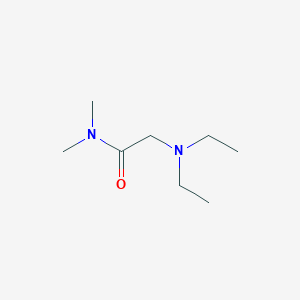

![1-(3,4-Dichlorophenyl)-2-[4-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]guanidine](/img/structure/B14649836.png)
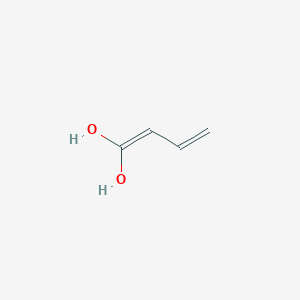


![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)

